molecular formula C17H21N3O2S B6908064 N-(5-benzyl-1,3-thiazol-2-yl)-2-methyl-1,4-oxazepane-4-carboxamide

N-(5-benzyl-1,3-thiazol-2-yl)-2-methyl-1,4-oxazepane-4-carboxamide

Cat. No.: B6908064
M. Wt: 331.4 g/mol
InChI Key: QLCQQNDFJQBYDN-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3-thiazol-2-yl)-2-methyl-1,4-oxazepane-4-carboxamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their broad range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Properties

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-2-methyl-1,4-oxazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-13-12-20(8-5-9-22-13)17(21)19-16-18-11-15(23-16)10-14-6-3-2-4-7-14/h2-4,6-7,11,13H,5,8-10,12H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCQQNDFJQBYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCCO1)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-(5-benzyl-1,3-thiazol-2-yl)-2-methyl-1,4-oxazepane-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include chloroacetyl chloride and triethylamine in dry 1,4-dioxane . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-2-methyl-1,4-oxazepane-4-carboxamide involves its interaction with specific molecular targets and pathways. It exerts its effects by inducing cytotoxicity in tumor cells, leading to cell death. The compound’s interaction with polymeric carriers enhances its solubility and targeted delivery, increasing its efficacy against tumor cells .

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